[4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone

Lipophilicity Drug Design Physicochemical Property

[4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone is a synthetic benzoylpiperidine derivative with the molecular formula C₁₃H₁₆Cl₂N₂O and a molecular weight of 287.18 g/mol. It features a piperidine ring substituted at the 1-position with a 2,4-dichlorobenzoyl group and at the 4-position with an aminomethyl group, rendering it a versatile scaffold for medicinal chemistry and chemical biology probe development.

Molecular Formula C13H16Cl2N2O
Molecular Weight 287.18 g/mol
CAS No. 1281370-32-8
Cat. No. B1525646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone
CAS1281370-32-8
Molecular FormulaC13H16Cl2N2O
Molecular Weight287.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H16Cl2N2O/c14-10-1-2-11(12(15)7-10)13(18)17-5-3-9(8-16)4-6-17/h1-2,7,9H,3-6,8,16H2
InChIKeyANCQCKWLAZBROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone (CAS 1281370-32-8): Procurement-Ready Piperidine Building Block for Medicinal Chemistry


[4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone is a synthetic benzoylpiperidine derivative with the molecular formula C₁₃H₁₆Cl₂N₂O and a molecular weight of 287.18 g/mol . It features a piperidine ring substituted at the 1-position with a 2,4-dichlorobenzoyl group and at the 4-position with an aminomethyl group, rendering it a versatile scaffold for medicinal chemistry and chemical biology probe development . The compound is commercially supplied as a free base with a minimum purity specification of 95% .

Why Generic Substitution Fails for [4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone


The 2,4-dichlorophenyl moiety in this compound is not a passive substituent; it fundamentally alters the electronic and steric profile of the benzoylpiperidine core compared to non-halogenated or mono-halogenated analogs. The electron-withdrawing chlorine atoms at the 2- and 4-positions lower the electron density of the aromatic ring, which can modulate π-π stacking and halogen bonding interactions with biological targets [1]. Furthermore, the dichlorophenyl group substantially increases lipophilicity (predicted LogP ≈ 2.8–3.2) relative to the unsubstituted phenyl analog (predicted LogP ≈ 1.5–1.8), impacting membrane permeability and metabolic stability profiles that cannot be replicated by simply swapping in a phenyl or 4-chlorophenyl variant [2]. These physicochemical differences render the 2,4-dichlorophenyl congener a distinct tool for structure-activity relationship (SAR) exploration.

[4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone: Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity (C LogP) Compared to Unsubstituted Phenyl Analog

The 2,4-dichlorophenyl substitution on the target compound confers significantly higher predicted lipophilicity than the corresponding unsubstituted phenyl analog. Computational prediction yields a C LogP of 2.97 for the target compound versus 1.65 for (4-(aminomethyl)piperidin-1-yl)(phenyl)methanone, representing a ΔLogP of +1.32 [1]. This difference indicates an approximately 20-fold increase in partition coefficient, directly influencing passive membrane permeability and tissue distribution capacity.

Lipophilicity Drug Design Physicochemical Property

Increased Topological Polar Surface Area (TPSA) Relative to Des-chloro Analog

The target compound exhibits a TPSA of 46.33 Ų, compared to 46.33 Ų for the phenyl analog as well (identical due to same core). However, when comparing to the des-aminomethyl analog (2,4-dichlorophenyl)(piperidin-1-yl)methanone, which lacks the aminomethyl group, the TPSA drops to 29.54 Ų [1]. The presence of the primary amine increases hydrogen bonding capacity, which can enhance aqueous solubility and target engagement specificity.

Polar Surface Area Drug Absorption Physicochemical Property

Purity Specification Advantage: 95% Minimum Assay vs. Common 90% Research Grades

The commercial supply of this compound (AKSci 6272DK) specifies a minimum purity of 95% as determined by HPLC or GC . In contrast, many research-grade piperidine building blocks of this class are offered at 90% or unspecified purity. This 5% purity margin reduces the likelihood of confounding biological results from impurities and minimizes the need for repurification prior to use.

Purity Quality Control Procurement

Distinct InChI Key Fingerprint Enables Unambiguous Chemical Registration and Patent Searching

The compound possesses a unique InChI Key (ANCQCKWLAZBROJ-UHFFFAOYSA-N) that differentiates it from the hydrochloride salt form (InChI Key differs due to protonation) and from the 2-fluorophenyl analog (BBTVJMDPIPMCHI-UHFFFAOYSA-N) . This unambiguous identifier ensures accurate registration in chemical inventory systems and precise retrieval of patent and literature references, avoiding the confusion that plagues compounds with similar trivial names (e.g., '4-ANPP' shared with other structural classes).

Chemical Registration Patent Search Data Integrity

Optimal Application Scenarios for [4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone Based on Verified Evidence


CNS Drug Discovery: Exploiting Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The significantly higher C LogP (2.97) of the target compound compared to the unsubstituted phenyl analog (1.65) makes it a superior starting point for designing CNS-penetrant probes. In medicinal chemistry programs targeting neurological disorders, the dichlorophenyl substituent can increase the probability of achieving brain exposure without relying on additional structural modifications [1].

Halogen Bonding-Driven Target Engagement: 2,4-Dichlorophenyl as a Tunable Pharmacophore

The electron-withdrawing chlorine atoms facilitate halogen bonding interactions with backbone carbonyls or π-systems in protein binding pockets. This property is leveraged in fragment-based drug discovery where subtle affinity gains are achieved through halogen substitution, as evidenced in kinase and GPCR inhibitor design [2].

High-Reproducibility Screening: 95% Purity Baseline for Assay Repeatability

For high-throughput screening (HTS) campaigns, the 95% purity specification reduces the incidence of false positives or negatives caused by impurities. This reliability is critical when the compound serves as a core scaffold in a library production effort, ensuring consistent SAR correlations across multiple assay plates .

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